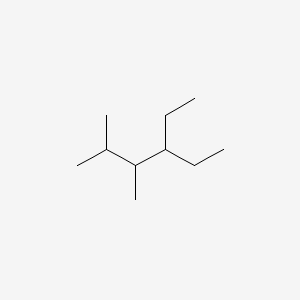

4-Ethyl-2,3-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52897-01-5 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

4-ethyl-2,3-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-10(7-2)9(5)8(3)4/h8-10H,6-7H2,1-5H3 |

InChI Key |

RHMRCCBCYFAZIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-2,3-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Ethyl-2,3-dimethylhexane, a branched alkane of interest in various chemical research domains. The document delves into the theoretical underpinnings and practical applications of suitable synthetic methodologies, with a primary focus on the Corey-House synthesis as the most efficient route for constructing this unsymmetrical alkane. Detailed experimental protocols, purification techniques, and characterization methods are presented to equip researchers with the necessary knowledge for the successful synthesis and validation of the target molecule.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][2][3][4][5][6] Its branched structure, featuring two chiral centers, makes it a valuable model compound for stereochemical studies and a potential component in fuel and lubricant formulations. The controlled synthesis of such a specific alkane isomer is a fundamental exercise in organic chemistry, requiring a strategic approach to carbon-carbon bond formation. This guide will explore the most viable synthetic strategies, providing a robust framework for its laboratory-scale preparation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C10H22 | [1][2][5][6] |

| Molecular Weight | 142.28 g/mol | [1][2][4][5][6] |

| Boiling Point | 161.2 - 164 °C | [1][4][5] |

| Melting Point | -53.99 °C | [1] |

| Density | 0.73 g/cm³ | [1][5] |

| Refractive Index | 1.4203 | [1] |

| Flash Point | 43.6 °C | [1][5] |

| CAS Number | 52897-01-5 | [1][2][3] |

Retrosynthetic Analysis and Strategic Approach

The structure of this compound, an unsymmetrical alkane, suggests that a coupling reaction between two different alkyl fragments would be the most logical synthetic approach. While several methods exist for alkane synthesis, the Corey-House reaction stands out for its efficiency in forming unsymmetrical alkanes with high yields.[7][8][9][10][11] Alternative methods like the Wurtz reaction are generally more suitable for synthesizing symmetrical alkanes and would lead to a mixture of products if two different alkyl halides are used.[12][13][14]

Our retrosynthetic analysis of this compound points to two potential disconnections for a Corey-House synthesis:

-

Route A: Coupling of a sec-butyl lithium-derived cuprate with 3-bromohexane.

-

Route B: Coupling of a 3-hexyl lithium-derived cuprate with sec-butyl bromide.

For optimal yield in a Corey-House synthesis, it is generally preferred that the alkyl halide is a primary or secondary halide.[10] Both routes involve secondary halides, making them viable. We will focus on Route A for this guide.

The Corey-House Synthesis of this compound: A Detailed Protocol

The Corey-House synthesis is a versatile method for creating alkanes, particularly unsymmetrical ones, by reacting a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[7][8][9][10][11]

The overall reaction for the synthesis of this compound via Route A can be summarized as follows:

-

Formation of the Gilman Reagent: 2-bromobutane is reacted with lithium metal to form sec-butyllithium. This is then reacted with copper(I) iodide to form lithium di-sec-butylcuprate.

-

Coupling Reaction: The Gilman reagent is then reacted with 3-bromohexane to form this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the Corey-House reaction.

Step-by-Step Experimental Protocol

Materials:

-

2-Bromobutane

-

Lithium metal

-

Copper(I) iodide

-

3-Bromohexane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

Part 1: Preparation of Lithium di-sec-butylcuprate (Gilman Reagent)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add freshly cut lithium metal in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of 2-bromobutane in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.

-

After the addition is complete, stir the mixture at room temperature until the lithium is consumed, resulting in a solution of sec-butyllithium.

-

In a separate flame-dried flask, prepare a suspension of copper(I) iodide in anhydrous diethyl ether under an inert atmosphere.

-

Cool the copper(I) iodide suspension in an ice bath and slowly add the freshly prepared sec-butyllithium solution via a cannula. The reaction mixture will change color, indicating the formation of the lithium di-sec-butylcuprate (Gilman reagent).

Part 2: Coupling Reaction

-

To the freshly prepared Gilman reagent, slowly add a solution of 3-bromohexane in anhydrous diethyl ether at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

Purification and Characterization

Purification

The crude product will likely contain unreacted starting materials and side products. Fractional distillation is the most effective method for purifying the final product, taking advantage of the differences in boiling points of the components.[15]

Protocol for Fractional Distillation:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Carefully heat the crude product in the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound (161-164 °C).

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the structure of the molecule, including the connectivity of the atoms and the number of different types of protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Alternative Synthetic Strategies

While the Corey-House synthesis is the preferred method, other classical reactions for alkane formation are worth noting for a comprehensive understanding.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal.[12][13][14][16][17] While effective for symmetrical alkanes, attempting to synthesize an unsymmetrical alkane like this compound by reacting two different alkyl halides (e.g., 2-bromobutane and 3-bromohexane) would result in a mixture of three different alkanes (octane, 3,4-dimethylhexane, and this compound), which would be difficult to separate due to their similar boiling points.[13]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H22 | CID 521419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound. | 52897-01-5 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound | CAS#:52897-01-5 | Chemsrc [chemsrc.com]

- 6. Hexane, 4-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 7. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. collegedunia.com [collegedunia.com]

- 9. Corey-House_synthesis [chemeurope.com]

- 10. byjus.com [byjus.com]

- 11. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 12. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 13. quora.com [quora.com]

- 14. General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes | Kolbe’s electrolysis method | Grignard reagents | Reduction of alcohols, aldehydes [askiitians.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Explain the preparation of alkanes by Wurtz reaction. Explain the mechani.. [askfilo.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-Ethyl-2,3-dimethylhexane (CAS: 52897-01-5)

This technical guide provides a comprehensive overview of 4-Ethyl-2,3-dimethylhexane, a branched-chain alkane. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's physicochemical properties, outlines a robust methodology for its synthesis and characterization, and discusses its potential applications and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction and Physicochemical Properties

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3][4][5] As an isomer of decane, it belongs to the class of branched alkanes, which are noted for their influence on the octane rating of fuels and as versatile solvents. Understanding its specific physical and chemical properties is paramount for its application in various fields.

The structure of this compound, as defined by IUPAC nomenclature, consists of a six-carbon hexane backbone with methyl groups at positions 2 and 3, and an ethyl group at position 4.[2][3] The numbering of the hexane chain is determined by assigning the lowest possible locants to the substituent groups.[6][7][8] This specific branching pattern dictates its physical properties, such as boiling point, melting point, and density, distinguishing it from other decane isomers.[9]

dot graph "Molecular_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=10];

} Molecular structure of this compound.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 52897-01-5 | [1][2][3][5][10][11][12][13][14][15] |

| Molecular Formula | C10H22 | [1][2][3][4][5][11] |

| Molecular Weight | 142.28 g/mol | [1][2][3][5][11][12] |

| Boiling Point | 161.2 - 164 °C at 760 mmHg | [1][5][11][16] |

| Melting Point | -53.99 °C | [1][5] |

| Density | 0.73 - 0.752 g/cm³ | [1][5][10][11] |

| Refractive Index | 1.4203 | [1][5][10] |

| Flash Point | 43.6 °C | [1][5][11] |

| Vapor Pressure | 3 mmHg at 25°C | [1][5][10] |

| LogP (Octanol-Water Partition Coefficient) | 3.71 - 4.8 | [1][3][4][5] |

Synthesis of this compound

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[8][18] To synthesize this compound, a strategic disconnection suggests the coupling of a sec-butyl group and a 3-methyl-2-pentyl group.

Proposed Synthetic Workflow:

Step-by-Step Synthetic Protocol:

Part 1: Preparation of Lithium di-sec-butylcuprate (Gilman Reagent)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with lithium metal shavings in anhydrous diethyl ether.

-

Formation of Alkyllithium: A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to the lithium suspension. The reaction is typically initiated with gentle warming and then maintained at a controlled temperature to ensure a steady reaction rate.

-

Formation of Gilman Reagent: After the formation of sec-butyllithium is complete, the solution is cooled, and solid copper(I) iodide (CuI) is added portion-wise. The reaction mixture is stirred until the Gilman reagent, lithium di-sec-butylcuprate, is formed, indicated by a color change.

Part 2: Coupling with the Secondary Alkyl Halide

-

Addition of Alkyl Halide: To the freshly prepared Gilman reagent, a solution of 2-bromo-3-methylpentane in anhydrous diethyl ether is added slowly at a low temperature (e.g., 0 °C).

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete coupling. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like branched alkanes. It provides both qualitative and quantitative information.[7] The identification of specific isomers can be challenging due to similar fragmentation patterns, making chromatographic separation and the use of retention indices crucial.[20][21]

Kovats Retention Index: The Kovats retention index (I) is a standardized measure of a compound's elution time relative to a series of n-alkanes. For this compound, the reported Kovats retention indices on a standard non-polar (squalane) column are approximately 931 and 949 at 60°C and 100°C, respectively.[2][3][12] This information is vital for its unambiguous identification in complex mixtures.

Detailed GC-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as hexane. For quantitative analysis, a known concentration of an internal standard (e.g., a non-interfering alkane) should be added.

-

GC System and Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.

-

Column: A long (e.g., 30-100 m) non-polar capillary column (e.g., DB-1 or equivalent) is recommended for optimal separation of isomers.[20]

-

Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation and peak shape. For example, an initial temperature of 60°C held for 2 minutes, followed by a ramp of 5°C/min to 200°C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

MS System and Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-200.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and calculated Kovats index with known values.

-

Analyze the mass spectrum for characteristic fragmentation patterns.

-

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section will outline the predicted spectroscopic features based on its structure and data from similar compounds.

3.2.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of a branched alkane is characterized by extensive fragmentation. The molecular ion (M+) peak at m/z 142 is expected to be of very low abundance or absent.[16][21] The fragmentation pattern is dominated by cleavage at the branching points to form the most stable carbocations. For this compound, key fragment ions would arise from the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) radicals.

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound would show a complex pattern of overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), characteristic of alkanes. The spectrum would contain several distinct signals corresponding to the different types of methyl, methylene, and methine protons in the molecule.

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to molecular asymmetry, all 10 carbon atoms are chemically non-equivalent and should give rise to 10 distinct signals. The chemical shifts would be in the typical alkane region (approximately 10-40 ppm).[22]

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations.[9]

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃ groups) and 1370-1380 cm⁻¹ (for CH₃ groups).

Potential Applications

While specific applications for this compound are not widely documented, its properties as a C10 branched alkane suggest its utility in several areas:

-

Fuel Additive: Branched alkanes generally have higher octane ratings than their straight-chain counterparts, making them valuable components in gasoline blending to improve combustion efficiency and prevent engine knocking.

-

Solvent: Its non-polar nature and relatively low volatility make it a potential solvent in industrial applications, such as in reactions, extractions, and as a carrier fluid.

-

Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for similar C8-C10 alkanes, it should be handled as a flammable liquid and with appropriate precautions to avoid inhalation and skin contact.[23]

General Hazards of Similar Alkanes:

-

Flammability: Highly flammable liquid and vapor.[23]

-

Health Hazards: May cause skin irritation. Inhalation of high concentrations of vapor may cause drowsiness or dizziness. Aspiration into the lungs may be fatal.[23]

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[23]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a branched alkane with distinct physicochemical properties defined by its specific molecular structure. While not a commonly cited compound, its synthesis is achievable through established methods like the Corey-House reaction. Its characterization is best performed using high-resolution GC-MS, with Kovats retention indices being a critical parameter for its identification. Although experimental spectroscopic data is scarce, its spectral features can be reliably predicted based on fundamental principles. Its potential applications lie in areas typical for branched alkanes, such as fuels and solvents. As with all flammable hydrocarbons, it must be handled with appropriate safety precautions. This guide provides a solid foundation for researchers and scientists working with or seeking to synthesize and analyze this specific C10 isomer.

References

- LookChem. This compound. [Link]

- Vedantu.

- Collegedunia. Corey House Reaction: Mechanism, Examples and Importance. [Link]

- Wikipedia. Corey–House synthesis. [Link]

- BYJU'S. Corey House Reaction. [Link]

- Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]

- PubChem. This compound. [Link]

- Chemistry LibreTexts. Grignard Reagents. [Link]

- YouTube.

- PubChem. This compound. [Link]

- LookChem. Cas 52897-01-5,this compound. [Link]

- LookChem. This compound. [Link]

- ChemSrc. This compound | CAS#:52897-01-5. [Link]

- NIST. Hexane, 4-ethyl-2,3-dimethyl-. [Link]

- Stenutz. This compound. [Link]

- UNL Digital Commons. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. [Link]

- ResearchGate. Identification of methyl branched alkanes using GC-MS ion trap?. [Link]

- ResearchGate. GC–MS correlation of C 3 n series of naturally occurring highly branched alkanes and polypropylene oligomers. [Link]

- NIST. Hexane, 4-ethyl-2,2-dimethyl-. [Link]

- PubChem. Hexane, 4-ethyl-2,2-dimethyl-. [Link]

- SpectraBase. 2-Hexene, 4-ethyl-2,3-dimethyl-. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- PubChem. 4-Ethyl-2,3-dimethylhex-2-ene. [Link]

- NIST. Hexane, 4-ethyl-2,3-dimethyl-. [Link]

- NIST. Hexane, 4-ethyl-2,3-dimethyl-. [Link]

- Wikipedia. Alkane. [Link]

Sources

- 1. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | C10H22 | CID 521419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. collegedunia.com [collegedunia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. Alkane - Wikipedia [en.wikipedia.org]

- 10. Grignard Reaction [organic-chemistry.org]

- 11. This compound | CAS#:52897-01-5 | Chemsrc [chemsrc.com]

- 12. Hexane, 4-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 13. This compound. | 52897-01-5 [chemicalbook.com]

- 14. Hexane, 4-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 15. Hexane, 4-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 16. pragolab.cz [pragolab.cz]

- 17. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 18. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 19. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 21. researchgate.net [researchgate.net]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Ethyl-2,3-dimethylhexane

This guide provides an in-depth exploration of the key physical properties of 4-Ethyl-2,3-dimethylhexane (CAS No. 52897-01-5), a branched-chain alkane.[1][2][3] This document is intended for researchers, chemists, and professionals in the fields of drug development and chemical engineering who require a thorough understanding of this compound's physical characteristics for use in modeling, formulation, and synthesis.

Introduction: The Significance of Molecular Structure

This compound is a saturated hydrocarbon with the molecular formula C10H22.[1][3][4][5] As an isomer of decane, its physical properties are fundamentally influenced by its molecular architecture. Unlike its straight-chain counterpart, n-decane, the branching in this compound introduces steric hindrance and alters the molecule's surface area. These structural nuances have a profound impact on its intermolecular forces, which in turn dictate its physical behavior. Understanding these structure-property relationships is paramount for its effective application.

The molecular structure of this compound is depicted below. The presence of methyl and ethyl groups along the hexane backbone results in a more compact, globular shape compared to the linear form of n-decane.

Caption: 2D skeletal structure of this compound.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values represent a consolidation of data from various chemical databases and are essential for predicting the compound's behavior under different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [1][3][4][5] |

| Molecular Weight | 142.28 g/mol | [1][3][4][5] |

| CAS Number | 52897-01-5 | [1][2][3] |

| Boiling Point | 160.91°C to 164°C (at 760 mmHg) | [1][2][4] |

| Melting Point | -53.99°C | [1][2] |

| Density | 0.73 - 0.752 g/cm³ | [1][2] |

| Refractive Index | 1.4203 | [1][2] |

| Vapor Pressure | 3 mmHg at 25°C | [1] |

| Flash Point | 43.6°C | [1] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [2][4][6] |

In-Depth Analysis of Key Physical Properties

Boiling Point: The Influence of Branching

The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces. For alkanes, these forces increase with greater molecular surface area. This compound, with its branched structure, has a lower boiling point than its straight-chain isomer, n-decane (boiling point approx. 174°C).[5][7] This is because the branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. Consequently, the van der Waals forces are weaker and require less energy to overcome, resulting in a lower boiling point.[2][4]

Solubility: A "Like Dissolves Like" Perspective

As a non-polar molecule, this compound is virtually insoluble in polar solvents like water.[2][4][6] The strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between water and the alkane. For the alkane to dissolve, it would need to disrupt these strong hydrogen bonds, which is not energetically favorable.[4][6]

Conversely, it is readily soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether.[4][6] In these cases, the intermolecular forces between the solvent molecules are also van der Waals forces, similar in nature to those between the this compound molecules. The mixing of the two substances results in the formation of new van der Waals forces that are comparable in strength to those that were broken, leading to dissolution.[4][6]

Experimental Determination of Physical Properties

The following section outlines the standard laboratory protocols for determining the key physical properties of this compound.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining physical properties.

Protocol 1: Boiling Point Determination using the Thiele Tube Method

This method is advantageous as it requires only a small amount of the sample.[8] The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7]

Methodology:

-

Apparatus Setup:

-

Attach a small glass vial (Durham tube) to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[8]

-

Fill the vial approximately half-full with this compound.

-

Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[8]

-

Position the entire assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the sample.

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8] This is the point where the external pressure equals the vapor pressure of the sample.

-

Record the temperature. For accuracy, repeat the measurement.

-

Protocol 2: Density Determination

The density of a liquid can be accurately determined using a pycnometer or a hydrometer. The pycnometer method is described here due to its high precision.

Methodology:

-

Pycnometer Preparation:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

-

Sample Measurement:

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

-

Final Weighing and Calculation:

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the mass of the filled pycnometer and the empty pycnometer.

-

Calculate the density using the formula: Density = Mass of the liquid / Volume of the pycnometer.

-

Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

-

Protocol 3: Qualitative Solubility Assessment

This protocol determines the solubility of this compound in water and a non-polar organic solvent.

Methodology:

-

Solubility in Water:

-

In a small test tube, add approximately 1 mL of deionized water.

-

Add 2-3 drops of this compound.

-

Stopper the test tube and shake vigorously for 10-15 seconds.

-

Allow the mixture to stand and observe. The formation of two distinct layers indicates insolubility.

-

-

Solubility in a Non-Polar Solvent (e.g., Hexane):

-

In a separate small test tube, add approximately 1 mL of hexane.

-

Add 2-3 drops of this compound.

-

Stopper and shake vigorously.

-

Observe the mixture. The formation of a single, clear, homogeneous phase indicates solubility.

-

Conclusion

The physical properties of this compound are a direct consequence of its branched molecular structure. Its boiling point, density, and solubility characteristics are crucial for its handling, application in chemical processes, and as a component in formulations. The experimental protocols provided herein offer standardized methods for the verification of these properties, ensuring data integrity and reproducibility in a research and development setting.

References

- LookChem. This compound. [Link]

- Stenutz. This compound. [Link]

- PubChem. This compound | C10H22 | CID 521419. [Link]

- OpenOChem Learn. Physical Properties of Alkanes. [Link]

- Chemistry LibreTexts. Physical Properties of Alkanes. [Link]

- Chemistry LibreTexts. 1.2.8: Properties of Alkanes. [Link]

- NIST. Hexane, 4-ethyl-2,3-dimethyl-. [Link]

- Chemistry LibreTexts. 6.

- SlidePlayer. EXPERIMENT (2)

- Wikipedia. Decane. [Link]

Sources

- 1. fvs.com.py [fvs.com.py]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Decane - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Decane CAS#: 124-18-5 [m.chemicalbook.com]

- 8. webqc.org [webqc.org]

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,3-dimethylhexane

This guide offers a comprehensive exploration of the molecular structure of 4-Ethyl-2,3-dimethylhexane, a saturated acyclic hydrocarbon. Tailored for researchers, scientists, and professionals in drug development, this document delves into its structural characterization, stereochemical complexity, conformational analysis, and spectroscopic signatures. The principles discussed herein are foundational to understanding the physicochemical properties and potential applications of branched alkanes in various scientific domains.

Fundamental Molecular Identity

This compound is a branched-chain alkane with the chemical formula C10H22.[1][2][3] As a decane isomer, it possesses a molecular weight of approximately 142.28 g/mol .[1][2] Its structure is defined by a six-carbon hexane backbone substituted with two methyl groups at positions 2 and 3, and an ethyl group at position 4.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Chemical Formula | C10H22 | [1][2][3] |

| Molecular Weight | 142.28 g/mol | [1][2] |

| CAS Number | 52897-01-5 | [2][4] |

| Boiling Point | ~161.2-164 °C | [3][5] |

| Density | ~0.73 g/cm³ | [3] |

| Flash Point | ~43.6 °C | [3] |

Stereochemical Complexity: The Role of Chirality

A critical aspect of the molecular structure of this compound is its chirality, a feature that arises from the presence of stereogenic centers.

Identification of Chiral Centers

A chiral center is a carbon atom bonded to four different substituent groups. In the structure of this compound, two such centers can be identified:

-

Carbon-3 (C3): This carbon is attached to a hydrogen atom, a methyl group (CH3), a sec-butyl group, and an ethyl group.

-

Carbon-4 (C4): This carbon is bonded to a hydrogen atom, an ethyl group (CH2CH3), an isobutyl group, and a methyl group.

The presence of two distinct chiral centers has significant implications for the stereoisomerism of the molecule.

Stereoisomers: Enantiomers and Diastereomers

With two chiral centers, a maximum of 2^n = 2^2 = 4 stereoisomers can exist for this compound. These stereoisomers are classified as enantiomers and diastereomers.

-

Enantiomers: These are pairs of non-superimposable mirror images. For this compound, there will be two pairs of enantiomers.

-

Diastereomers: These are stereoisomers that are not mirror images of each other.

The specific spatial arrangement of the substituents around the chiral centers determines the absolute configuration (R or S) of each stereoisomer. The four possible stereoisomers are therefore (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Conformational Analysis: A Molecule in Motion

The single carbon-carbon bonds (σ bonds) in this compound allow for free rotation, leading to various spatial arrangements known as conformations. The relative stability of these conformations is primarily dictated by steric hindrance between substituent groups.

Newman Projections and Steric Strain

To analyze the conformational isomers, Newman projections are employed, particularly looking down the C2-C3 and C3-C4 bonds, which are the most sterically hindered. The staggered conformations, where the substituents on the front and back carbons are as far apart as possible, are energetically favored over the eclipsed conformations, where they are aligned.

For instance, looking down the C2-C3 bond, the staggered conformations will be more stable than the eclipsed conformations. The relative energies of the different staggered conformers (gauche and anti) will depend on the steric interactions between the methyl, ethyl, and larger alkyl groups attached to these carbons. The most stable conformation will be the one that minimizes these steric repulsions.

Spectroscopic Characterization: Deciphering the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. The signals would appear in the typical alkane region (around 0.8-1.7 ppm). The methyl protons would likely appear as doublets or triplets, while the methylene and methine protons would exhibit more complex splitting patterns (multiplets) due to coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule, assuming a chiral sample. The chemical shifts would be in the alkane region of the spectrum. The number of attached protons to each carbon could be determined using DEPT (Distortionless Enhancement by Polarization Transfer) experiments. Online prediction tools can provide estimated chemical shifts for each carbon.[6]

Mass Spectrometry (MS)

In mass spectrometry, this compound would undergo fragmentation upon electron ionization. The molecular ion peak (M+) at m/z = 142 would likely be of low intensity. The fragmentation pattern of branched alkanes is characterized by the formation of stable secondary and tertiary carbocations.[7] Common fragmentation pathways would involve the loss of methyl (M-15) and ethyl (M-29) radicals, leading to prominent peaks at m/z = 127 and 113, respectively. Cleavage at the most substituted carbon atoms would also be a favored process.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characteristic of a saturated alkane. The most prominent absorption bands would be:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C-H bending: Absorptions around 1450-1470 cm⁻¹ (for CH2 and CH3 groups) and a characteristic peak for methyl groups around 1375 cm⁻¹.

Synthesis of this compound: A Plausible Approach

While various industrial processes like alkylation and isomerization produce mixtures of branched alkanes, a targeted laboratory synthesis of this compound can be achieved through a multi-step process. A feasible route involves a Grignard reaction followed by dehydration and hydrogenation.

Proposed Synthetic Pathway

A logical synthetic route could start from 3-methyl-2-pentanone. This ketone can react with a sec-butylmagnesium bromide Grignard reagent to form the tertiary alcohol, 4-ethyl-2,3-dimethylhexan-3-ol. Subsequent acid-catalyzed dehydration of this alcohol would yield a mixture of alkenes, which can then be hydrogenated to the final product, this compound.

Experimental Protocol: A Step-by-Step Methodology

-

Grignard Reaction:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.

-

A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Once the Grignard reagent is formed, a solution of 3-methyl-2-pentanone in anhydrous diethyl ether is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature until the reaction is complete, and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

-

Dehydration:

-

The crude 4-ethyl-2,3-dimethylhexan-3-ol is mixed with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

The mixture is heated to induce dehydration, and the resulting alkene mixture is distilled from the reaction flask.

-

-

Hydrogenation:

-

The collected alkene mixture is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously until the reaction is complete (monitored by GC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

-

Conclusion

The molecular structure of this compound, while seemingly simple as a saturated alkane, presents a fascinating case study in stereochemistry and conformational analysis. Its two chiral centers give rise to a rich stereoisomeric landscape, and the rotational freedom around its carbon-carbon bonds results in a dynamic conformational equilibrium. Understanding these structural nuances is paramount for predicting its physical and chemical behavior, and for its potential use in various scientific and industrial applications. The synthetic pathway outlined provides a robust framework for its targeted synthesis, enabling further investigation into its properties and applications.

References

- NIST. (n.d.). Hexane, 4-ethyl-2,3-dimethyl-. NIST Chemistry WebBook.

- LookChem. (n.d.). This compound.

- Guidechem. (n.d.). This compound 52897-01-5 wiki.

- Stenutz, R. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound.

- Chemsrc. (n.d.). This compound | CAS#:52897-01-5.

- PubChem. (n.d.). 4-Ethyl-2,3-dimethylhexan-2-ol. National Center for Biotechnology Information.

- YouTube. (2022, August 11). Structural Formula for 4-Ethyl-2-methylhexane.

- YouTube. (2020, June 8). How to draw the structure for 4-ethyl-3,3-dimethylhexane | Alkanes | Chem 30.

- PubChem. (n.d.). 4-Ethyl-2,4-dimethylhexane. National Center for Biotechnology Information.

- Quora. (2016, December 11). What is the structural formula of 4-ethyl-2,2-dimethylhexane?.

- Wikipedia. (n.d.). Alkane.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). Hexane, 4-ethyl-2,3-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 4-Ethyl-2,3-dimethylhexan-1-ol. National Center for Biotechnology Information.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- YouTube. (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules.

- ResearchGate. (n.d.). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols.

- LookChem. (n.d.). This compound.

- ScienceOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- PubChem. (n.d.). 4-Ethyl-2,3-dimethylhexan-3-ol. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-Ethyl-2,3-dimethylhexan-2-ol. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2,4-DIMETHYLHEXANE(589-43-5) 13C NMR spectrum.

Sources

- 1. This compound | C10H22 | CID 521419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 4-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound. | 52897-01-5 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Visualizer loader [nmrdb.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction to Isomerism in Alkanes: The Case of Decane (C₁₀H₂₂)

An In-depth Technical Guide to the Isomers of C10H22 and Their Properties

In the realm of organic chemistry, the concept of isomerism is fundamental to understanding the vast diversity of molecular structures possible from a single molecular formula. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties.[1][2][3] Alkanes, the simplest class of hydrocarbons, exhibit constitutional isomerism (or structural isomerism), where atoms are connected in a different order.[2][4]

The alkane with the molecular formula C₁₀H₂₂, known as decane, serves as an excellent model for exploring the complexities of isomerism. While the unbranched, straight-chain n-decane is the most commonly referenced form, a remarkable 75 constitutional isomers of C₁₀H₂₂ exist.[1][5][6][7][8][9][10] This structural diversity arises from the various ways the ten carbon atoms can be arranged to form different carbon skeletons, a phenomenon known as chain isomerism.[4][6][9] Furthermore, some of these branched structures can introduce chiral centers, leading to stereoisomerism, where the connectivity is the same, but the spatial arrangement of atoms differs.[5][6] This guide provides a comprehensive exploration of the isomers of decane, their distinct properties, the analytical techniques used for their characterization, and their significance in scientific and industrial contexts.

Structural Diversity and Nomenclature of C₁₀H₂₂ Isomers

The 75 isomers of decane can be systematically categorized based on their carbon backbone, from the simple linear chain of n-decane to highly complex, branched structures.[7][9][11]

Classification of Isomers

-

Straight-Chain Isomer : This category contains only one member, n-decane, where all ten carbon atoms are arranged in a continuous, unbranched chain.[9]

-

Branched-Chain Isomers : The remaining 74 isomers have branched carbon skeletons.[6] These are formed by arranging carbon atoms into shorter main chains with one or more alkyl groups (e.g., methyl, ethyl, propyl) as substituents. Examples include various methylnonanes, dimethyloctanes, ethyl-substituted isomers, and highly branched structures based on pentane or hexane backbones.[7][9]

-

Chiral vs. Achiral Isomers : A significant structural distinction among the branched isomers is the presence or absence of a chiral center—a carbon atom bonded to four different groups.[6] The presence of a chiral center results in a pair of non-superimposable mirror images called enantiomers, which exhibit optical activity.[5][6] Many of the C₁₀H₂₂ isomers are chiral.[5]

Caption: Classification hierarchy of C₁₀H₂₂ isomers.

IUPAC Nomenclature

A systematic method for naming is crucial to distinguish between the numerous isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose.[12][13]

Core IUPAC Rules for Naming Branched Alkanes:

-

Identify the Parent Chain : Find the longest continuous chain of carbon atoms. This chain's name forms the base (parent) name of the alkane (e.g., octane for an 8-carbon chain).[12][13]

-

Number the Parent Chain : Number the carbons in the parent chain starting from the end that gives the substituent groups the lowest possible numbers (locants).[13][14]

-

Name the Substituents : Name the alkyl groups attached to the parent chain. The name is derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane becomes methyl).[12][14]

-

Assemble the Full Name :

For example, the isomer with a methyl group on the second carbon of a nonane chain is named 2-methylnonane . An isomer with two methyl groups on the third carbon and an ethyl group on the fourth carbon of an octane chain is named 4-ethyl-3,3-dimethyloctane .

Physicochemical Properties and Structure-Property Relationships

The seemingly subtle differences in the carbon skeleton among isomers lead to significant variations in their physical properties, a classic example of a structure-property relationship.[2]

Impact of Branching on Physical Properties

The primary intermolecular forces in non-polar alkanes are transient, induced dipole-dipole interactions known as London dispersion forces. The strength of these forces depends on the molecule's surface area and its ability to pack closely with its neighbors.

-

Boiling Point : As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the London dispersion forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point.[2][5] For example, n-decane boils at 174.1°C, while the highly branched 2,2,4,4-tetramethylhexane boils at a significantly lower temperature.

-

Melting Point : The trend for melting points is less straightforward. More symmetrical, highly branched isomers can often pack more efficiently into a crystal lattice, leading to a higher melting point compared to less symmetrical or linear isomers.

-

Density : Generally, more compact, branched isomers tend to have slightly lower densities than their linear counterparts at the same temperature.

Quantitative Data on Selected Decane Isomers

The properties of n-decane are well-characterized, serving as a baseline for comparison. Data for branched isomers highlights the impact of structural changes.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Decane | Decane | 174.1[1][17] | -29.7[1][17] | 0.730[8] |

| 2-Methylnonane | 2-Methylnonane | 167.8 | -74.4 | 0.728 |

| 3-Methylnonane | 3-Methylnonane | 168.9 | - | 0.735 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 156.8 | -54.3 | 0.726 |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 161.7 | - | 0.743 |

| 2,2,5,5-Tetramethylhexane | 2,2,5,5-Tetramethylhexane | 158.4 | 1.1 | 0.734 |

Note: Data for branched isomers is compiled from various chemical databases and may vary slightly between sources. A comprehensive, cited list for all 75 isomers is beyond the scope of this guide.

Chemical Properties

As alkanes, all C₁₀H₂₂ isomers are relatively inert. Their primary reactions are:

-

Combustion : They are highly flammable and undergo combustion in the presence of oxygen to produce carbon dioxide and water, releasing significant energy.[8][18] This property is the basis for their use in fuels.[8]

-

Free-Radical Halogenation : In the presence of UV light, alkanes can react with halogens. The reactivity of C-H bonds depends on their position (tertiary > secondary > primary), meaning branched isomers can exhibit different product distributions compared to n-decane.

Analytical Methodologies for Isomer Separation and Identification

Distinguishing among the 75 isomers of decane is a significant analytical challenge that requires sophisticated separation and identification techniques. A combined approach, typically Gas Chromatography-Mass Spectrometry (GC-MS), is the gold standard.[19][20]

Gas Chromatography (GC) for Isomer Separation

Principle of the Technique: Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated inside a long, thin column.[21] Separation of alkane isomers is primarily governed by their boiling points and, to a lesser extent, their interaction with the stationary phase.[21] Isomers with lower boiling points (i.e., more branched) will travel through the column faster and elute first.

Experimental Protocol: GC-FID Analysis of a C₁₀H₂₂ Isomer Mixture

-

Objective : To separate a mixture of decane isomers to determine its composition.

-

Instrumentation : Gas Chromatograph equipped with a Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.

-

Methodology :

-

Column Selection : A long (e.g., 30-100 m) capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is chosen.

-

Causality: A non-polar stationary phase ensures that separation occurs almost exclusively based on boiling point differences, as "like dissolves like" interactions are minimized. A long column provides the high number of theoretical plates necessary for resolving compounds with very similar boiling points.[19][22]

-

-

Carrier Gas : High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Temperature Program :

-

Initial Oven Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5°C/min to 200°C.

-

Final Hold: Hold at 200°C for 5 minutes.

-

Causality: Temperature programming is essential. Starting at a low temperature allows for the separation of highly volatile, low-boiling-point isomers. Gradually increasing the temperature ensures that higher-boiling-point isomers elute in a reasonable time with sharp, well-defined peaks.[22]

-

-

Sample Preparation & Injection :

-

Dilute the isomer mixture in a volatile solvent like hexane or pentane (e.g., 1:100 v/v).

-

Inject a small volume (e.g., 1 µL) into the heated injection port (e.g., 250°C) using a split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

-

Detection : The FID detector is maintained at a high temperature (e.g., 280°C) to ensure all compounds remain in the gas phase.

-

Data Analysis : Identify components by comparing their retention times to those of known standards run under the identical conditions.[23] Quantify by integrating the area under each peak.

-

Spectroscopic Identification

While GC separates the isomers, spectroscopy identifies them.

-

Mass Spectrometry (MS) : When coupled with GC, the MS detector bombards the eluting compounds with electrons, causing them to ionize and break apart into characteristic fragments. The resulting mass spectrum is a fingerprint based on the mass-to-charge ratio of the molecular ion and its fragments.[19] While many alkane isomers have similar mass spectra, the fragmentation patterns of highly branched isomers can differ from their linear counterparts due to the preferential cleavage at branch points, aiding in their identification.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : For collected fractions or pure isomers, ¹H and ¹³C NMR spectroscopy are incredibly powerful. These techniques provide detailed information about the chemical environment of every hydrogen and carbon atom, respectively. By analyzing chemical shifts, splitting patterns, and integration, the exact connectivity of the carbon skeleton can be unambiguously determined, making it the definitive method for structural elucidation of an unknown isomer.[24]

-

Infrared (IR) Spectroscopy : IR spectroscopy is less useful for distinguishing between closely related alkane isomers. All alkanes show characteristic C-H stretching and bending vibrations. While subtle differences in the "fingerprint region" exist, they are often insufficient for definitive identification without a reference spectrum of a pure standard.[3]

Caption: Experimental workflow for GC-MS analysis of C₁₀H₂₂ isomers.

Applications and Significance in Research and Industry

Decane and its isomers are not merely academic curiosities; they are vital components in numerous commercial products and industrial processes.

-

Fuel Industry : Decane is a minor component of gasoline, kerosene, and diesel fuel.[1][8][25] The degree of branching in alkanes is directly related to the fuel's octane rating—a measure of its resistance to knocking or pre-ignition in an engine. Highly branched isomers have higher octane ratings and are therefore more desirable components for gasoline.[5]

-

Solvents and Standards : Due to their non-polar nature and relative inertness, decane isomers are used as solvents in organic synthesis and industrial formulations like paints and adhesives.[1][25][26][27] Pure n-decane is often used as an internal standard in chromatographic analysis.[25][28]

-

Material Science : Decane can be used as a non-polar medium or solvent in the synthesis of polymers and coatings, where it can influence reaction rates and the physical properties of the final material.[27] It is also studied for use in phase-change materials for energy storage applications.[27]

-

Drug Development and Toxicology : While not typically active pharmaceutical ingredients, hydrocarbon fragments are ubiquitous in drug molecules. Understanding the behavior of isomers in non-polar environments like cell membranes is relevant. The toxicity of decane is considered relatively low, though aspiration can cause lung damage similar to other petroleum distillates.[26][28]

Conclusion

The 75 isomers of C₁₀H₂₂ provide a compelling illustration of the principles of constitutional isomerism and its profound impact on the physicochemical properties of molecules. The relationship between molecular branching, intermolecular forces, and physical properties like boiling point is a cornerstone of organic chemistry. The analytical challenge of separating and identifying these closely related compounds highlights the power of modern techniques, particularly high-resolution gas chromatography coupled with mass spectrometry. From enhancing the performance of fuels to serving as critical solvents and standards in industry, the isomers of decane demonstrate how subtle variations in molecular architecture can lead to a wide array of practical applications.

References

- Study.com. (n.d.). Decane Overview, Formula & Structure.

- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22.

- Scribd. (n.d.). 75 Isomers of Decane (C10H22) List.

- YouTube. (2023). IUPAC Nomenclature of Branched Alkanes - a Professor Explains Why (and How) We Use It!.

- OpenOChem Learn. (n.d.). IUPAC Nomenclature of Alkanes.

- Grokipedia. (n.d.). List of isomers of decane.

- Texas Commission on Environmental Quality. (2017). n-Decane: 124-18-5 Other 74 Isomers - Development Support Document.

- eThermo. (n.d.). Properties of C10H22.

- Chemistry LibreTexts. (2024). 2.2: Nomenclature of Alkanes.

- KPU Pressbooks. (n.d.). 2.2 Nomenclature of Alkanes – Organic Chemistry I.

- Study.com. (2021). Naming Branched Alkanes.

- Wikipedia. (n.d.). Decane.

- eThermo. (n.d.). decane Density | enthalpy entropy | etc.

- Filo. (2025). Solve chemistry questions related to C10H22 (decane).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decane (CAS: 124-18-5): Properties, Applications, and Safety.

- JoVE. (2023). Video: Constitutional Isomers of Alkanes.

- ResearchGate. (2025). Gas Chromatography of Alkanes: Introducing Quantitative Structure- Retention Relationship (QSRR) Models.

- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.

- YouTube. (2025). Can IR Spectroscopy Distinguish Isomers?.

- Patsnap Eureka. (2025). Decane's Mechanism of Action in Functional Material Development.

- aichat.physics.ucla.edu. (n.d.). Spectroscopic Identification Of Organic Compounds.

- riomaisseguro.rio.rj.gov.br. (n.d.). Spectroscopic Identification Of Organic Compounds.

- Quora. (2023). What spectral technique is used to distinguish between structural isomers?.

- ACS Publications. (n.d.). Determination of Polycyclic Aromatic Hydrocarbons... by Gas Chromatography/Mass Spectrometry.

- Chemistry LibreTexts. (2021). 12.4: Gas Chromatography.

- PubMed. (2008). Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry.

- Filo. (n.d.). Chain Isomers of C10H22.

- University of Wisconsin-River Falls. (n.d.). Gas Chromatography: Analysis of a Hydrocarbon Mixture.

- Eduncle. (2020). How to find out total number of isomers in c10h22.

- YouTube. (2025). How to identify CHAIN ISOMERS.

Sources

- 1. study.com [study.com]

- 2. Video: Constitutional Isomers of Alkanes [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. Decane - Wikipedia [en.wikipedia.org]

- 9. Chain Isomers of C10H22 List and explain the chain isomers for the molec.. [askfilo.com]

- 10. How to find out total number of isomers in c10h22. [scoop.eduncle.com]

- 11. grokipedia.com [grokipedia.com]

- 12. m.youtube.com [m.youtube.com]

- 13. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]

- 14. study.com [study.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 17. webqc.org [webqc.org]

- 18. Solve chemistry questions related to C10H22 (decane). | Filo [askfilo.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 24. quora.com [quora.com]

- 25. nbinno.com [nbinno.com]

- 26. Page loading... [guidechem.com]

- 27. Decane's Mechanism of Action in Functional Material Development [eureka.patsnap.com]

- 28. Toxicity of Decane_Chemicalbook [chemicalbook.com]

Spectroscopic Data for 4-Ethyl-2,3-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-2,3-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2][3][4] As a branched alkane, its unambiguous identification and characterization are crucial in various fields, including organic synthesis, petrochemical analysis, and as a potential fragment in the mass spectrometric analysis of larger molecules. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Due to the absence of publicly available experimental spectra for this compound, this guide will focus on predicting the spectroscopic features based on established principles and data from structurally similar compounds. The provided experimental protocols are generalized for the analysis of alkanes and serve as a foundational methodology for acquiring such data.

Molecular Structure and Isomerism

This compound belongs to the decane (C₁₀H₂₂) isomer group, which has 75 structural isomers.[5] Its specific branched structure influences its spectroscopic properties, leading to a unique fragmentation pattern in mass spectrometry and distinct chemical shifts in NMR spectroscopy.

Caption: Molecular structure of this compound with carbon atom numbering for NMR prediction.

Mass Spectrometry (MS)

Mass spectrometry of alkanes typically results in a series of fragment ions corresponding to the loss of alkyl radicals.[6][7][8] The molecular ion peak (M⁺) for branched alkanes is often weak or absent due to the high propensity for fragmentation at branch points, which leads to more stable secondary or tertiary carbocations.[8]

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be characterized by the following features:

-

Molecular Ion (M⁺): A weak peak at m/z = 142.

-

Base Peak: The most abundant peak is expected to result from a cleavage that forms a stable carbocation. Cleavage at the C4-C5 bond, leading to the loss of an ethyl radical (•CH₂CH₃), would form a stable tertiary carbocation at m/z = 113. Alternatively, cleavage at the C3-C4 bond could lead to a stable secondary carbocation. The most stable fragment will likely determine the base peak.

-

Other Significant Fragments: A series of peaks corresponding to the loss of various alkyl fragments (methyl, ethyl, propyl, etc.) will be present. Common fragments for alkanes are observed at m/z values corresponding to [CₙH₂ₙ₊₁]⁺.

Tabulated Predicted Mass Spectrometry Data

| m/z | Predicted Fragment Ion | Predicted Intensity |

| 142 | [C₁₀H₂₂]⁺ (Molecular Ion) | Very Low |

| 127 | [M - CH₃]⁺ | Low |

| 113 | [M - C₂H₅]⁺ | High (Potential Base Peak) |

| 99 | [M - C₃H₇]⁺ | Medium |

| 85 | [M - C₄H₉]⁺ | Medium |

| 71 | [M - C₅H₁₁]⁺ | Medium |

| 57 | [C₄H₉]⁺ | High |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

Experimental Protocol for Mass Spectrometry of Alkanes

-

Sample Introduction: Introduce the volatile alkane sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV to induce fragmentation.[9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions using an electron multiplier or Faraday cup.

-

Data Acquisition: Record the mass spectrum, plotting relative abundance against m/z.

Caption: A generalized workflow for mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide valuable structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of alkanes is characterized by signals in the upfield region (typically 0.7-1.5 ppm).[10] The chemical shift is influenced by the degree of substitution on the carbon to which the proton is attached. Due to the presence of multiple chiral centers (C3 and C4), the methylene protons (C5 and C9) are diastereotopic and would be expected to appear as complex multiplets.

Tabulated Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (1, 6, 7, 8, 10) | 0.8 - 1.0 | Doublets and Triplets | 15H |

| CH₂ (5, 9) | 1.1 - 1.4 | Complex Multiplets | 4H |

| CH (2, 3, 4) | 1.3 - 1.7 | Complex Multiplets | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of alkanes shows signals in the range of approximately 10-60 ppm.[10] The chemical shifts are sensitive to the local carbon environment, including branching. Due to the lack of symmetry in this compound, all 10 carbon atoms are chemically non-equivalent and should give rise to ten distinct signals.

Tabulated Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Primary (CH₃) | 10 - 20 |

| Secondary (CH₂) | 20 - 30 |

| Tertiary (CH) | 30 - 45 |

Experimental Protocol for NMR Spectroscopy of Alkanes

-

Sample Preparation: Dissolve a few milligrams of the alkane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[11][12]

-

Data Processing: Fourier transform the free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum, and reference it to the solvent peak or an internal standard (e.g., TMS).

Caption: A standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.[13][14] The absence of other functional groups makes the fingerprint region (below 1500 cm⁻¹) less informative for specific structural elucidation but unique to the molecule as a whole.

Predicted Infrared Spectrum of this compound

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.[14]

-

C-H Bending (Scissoring): Absorptions around 1450-1470 cm⁻¹ for CH₂ and CH₃ groups.[14]

-

C-H Bending (Methyl Rocking): An absorption around 1375 cm⁻¹ indicative of methyl groups. The presence of a gem-dimethyl group might influence this region.

Tabulated Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |

| 2850 - 3000 | C-H Stretch | Strong |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium |

| ~1375 | C-H Bend (Methyl Rock) | Medium |

Experimental Protocol for IR Spectroscopy of Alkanes

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[15]

-

Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The resulting spectrum will show percent transmittance versus wavenumber. Identify the characteristic absorption bands.

Caption: A streamlined workflow for obtaining an IR spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is not currently available in public databases, the principles of mass spectrometry, NMR, and IR spectroscopy allow for reliable predictions of its key spectral features. The provided methodologies offer a solid foundation for researchers to acquire and interpret the spectroscopic data for this and other branched alkanes, aiding in their definitive identification and characterization.

References

- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

- Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

- YouTube. Mass Spectrometry of Alkanes. [Link]

- Michigan State University, Department of Chemistry. Mass Spectrometry. [Link]

- University of Calgary. Alkanes. [Link]

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Alkanes. [Link]

- University of Colorado Boulder. IR Spectroscopy Tutorial: Alkanes. [Link]

- EPFL. 13C NMR. [Link]

- NIST. Hexane, 4-ethyl-2,3-dimethyl-. [Link]

- PubChem. This compound. [Link]

- LookChem. This compound. [Link]

- Chemistry LibreTexts. Mass spectrometry 1. [Link]

- Chemsrc. This compound. [Link]

- WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

- Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. [Link]

- YouTube. IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. [Link]

- Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

- Dartmouth College. Experiment 11 — Infrared Spectroscopy. [Link]

- University of Ottawa NMR Facility Blog.

- YouTube. ChemDoodle Shorts: 1H NMR - Linear Alkanes. [Link]

- ResearchGate. Setting up 13C CP/MAS experiments. [Link]

- Kwan, E. E. Lecture 13: Experimental Methods. [Link]

- NIST. Hexane, 4-ethyl-2,2-dimethyl-. [Link]

- OpenOChem Learn. Alkanes. [Link]

- Stenutz. This compound. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

- NIST. Hexane, 4-ethyl-2,3-dimethyl-. [Link]

- SpectraBase. 2,4-Dimethylhexane - Optional[13C NMR] - Chemical Shifts. [Link]

- PubChem. 4-Ethyl-2,4-dimethylhexane. [Link]

- PubChem. 4,4-Diethyl-2,3-dimethylhexane. [Link]

- Wikipedia. Alkane. [Link]

Sources

- 1. Hexane, 4-ethyl-2,3-dimethyl- [webbook.nist.gov]

- 2. This compound | C10H22 | CID 521419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkanes | OpenOChem Learn [learn.openochem.org]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. epfl.ch [epfl.ch]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. webassign.net [webassign.net]

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of branched alkanes, tailored for researchers, scientists, and professionals in drug development. Alkanes, as fundamental hydrocarbon structures, form the saturated backbones of countless organic and medicinal compounds. Understanding their thermodynamic stability—governed by properties such as enthalpy of formation, entropy, and Gibbs free energy—is paramount for predicting molecular behavior, reaction equilibria, and binding affinities. This document elucidates the intricate relationship between molecular structure, particularly isomeric branching, and thermodynamic stability. It further details both established experimental methodologies, such as combustion calorimetry, and modern computational workflows for the precise determination and prediction of these properties. The guide culminates with a discussion of the practical implications of these thermodynamic principles in the context of rational drug design and development.

Introduction: The Foundational Role of Alkanes in Molecular Sciences

Alkanes are acyclic saturated hydrocarbons, consisting entirely of hydrogen and carbon atoms linked by single bonds. While often perceived as simple and relatively inert, their structural and thermodynamic characteristics provide the essential framework upon which the complex architectures of pharmaceuticals and other functional molecules are built. The subtle interplay of intramolecular and intermolecular forces, dictated by their three-dimensional arrangement, has profound consequences for their stability and reactivity.

For drug development professionals, a deep understanding of the thermodynamics of alkane moieties is not merely academic. It directly informs:

-

Conformational Stability: The relative energies of different spatial arrangements (conformers) of a drug molecule, which influences its bioactive shape.

-

Binding Affinity: The thermodynamics of a drug binding to its target protein is a key determinant of its efficacy. The stability of the drug's scaffold contributes to the overall binding energy.

-

Pharmacokinetics: Properties like lipophilicity, which are governed by intermolecular forces, are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will dissect the core thermodynamic principles that govern the stability of branched alkanes, providing both the theoretical foundation and practical methodologies for their assessment.

The Influence of Molecular Structure on Thermodynamic Stability

The thermodynamic stability of a molecule is ultimately quantified by its Gibbs free energy of formation (ΔG°f). This value is a composite of two other key thermodynamic properties: enthalpy (ΔH°f) and entropy (S°), related by the well-known equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the absolute temperature. To understand the stability of branched alkanes, we must examine how their structure impacts both the enthalpic and entropic terms.

Isomerism, Branching, and Enthalpy of Formation (ΔH°f)

A consistent trend observed among alkane isomers is that branching increases stability . This is reflected in a more negative (more exothermic) standard enthalpy of formation. At first glance, this may seem counterintuitive, as the C-C and C-H bonds are of the same type. The explanation lies in a combination of subtle intramolecular effects.